molecular formula C11H15NO2S B2754848 N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide CAS No. 1215660-48-2

N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide

Cat. No.: B2754848
CAS No.: 1215660-48-2
M. Wt: 225.31
InChI Key: OMUHTWQVHRPYHB-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carboxamide group attached to a cyclopentyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide, often involves condensation reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: Thiophene derivatives are used in the production of organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Tipepidine: An antitussive agent containing a thiophene nucleus.

Uniqueness

N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide is unique due to its specific structural features, such as the hydroxycyclopentyl moiety, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c13-10(9-4-3-7-15-9)12-8-11(14)5-1-2-6-11/h3-4,7,14H,1-2,5-6,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHTWQVHRPYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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